molecular formula C30H27N3O5S2 B11971465 2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide

2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide

Cat. No.: B11971465
M. Wt: 573.7 g/mol
InChI Key: SAINAZIVMDMZBH-RQZHXJHFSA-N
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Description

“2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the indole moiety, and the final acetamide linkage. Typical synthetic routes may include:

    Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Synthesis of Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step may involve coupling the thiazolidinone and indole intermediates through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 for nitration, Br2 for bromination

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Indole Derivatives: Widely studied for their anticancer and neuroprotective activities.

    Acetamides: Commonly used in pharmaceuticals for their analgesic and antipyretic properties.

Uniqueness

The uniqueness of “2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C30H27N3O5S2

Molecular Weight

573.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C30H27N3O5S2/c1-18-8-11-20(12-9-18)31-25(34)17-33-22-7-5-4-6-21(22)26(28(33)35)27-29(36)32(30(39)40-27)15-14-19-10-13-23(37-2)24(16-19)38-3/h4-13,16H,14-15,17H2,1-3H3,(H,31,34)/b27-26-

InChI Key

SAINAZIVMDMZBH-RQZHXJHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O

Origin of Product

United States

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